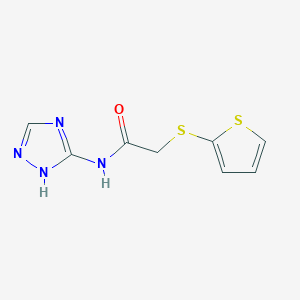
2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one typically involves the reaction of 5-methyl-1,2,4-triazole-3-thiol with 1-phenylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Methyl-4-(4-methylphenyl)-4h-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- Morpholine 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness
2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylpropan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of a phenylpropanone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3OS/c1-8(17-12-13-9(2)14-15-12)11(16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15) |
InChI Key |
IWRDKGMOROSCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


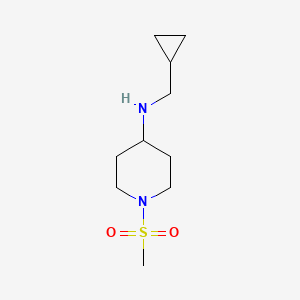
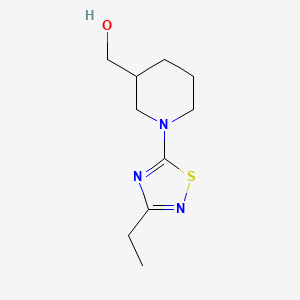
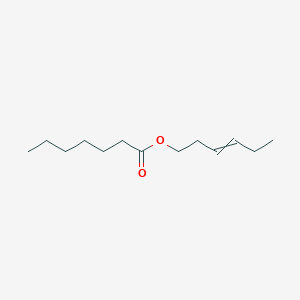
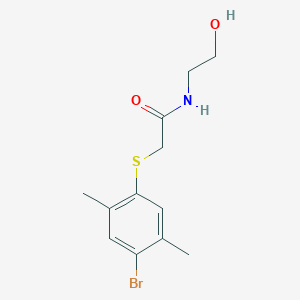
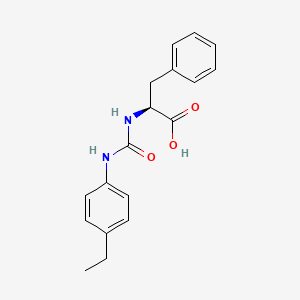
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
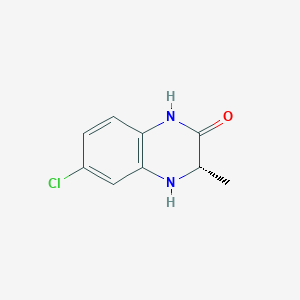
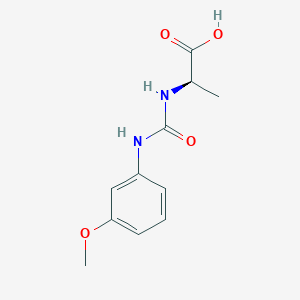
![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)
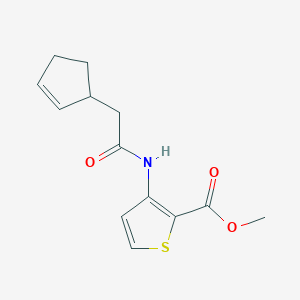
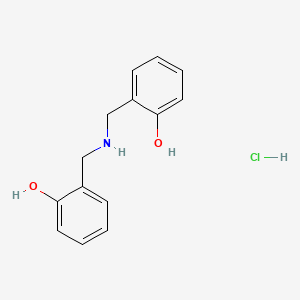
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)

